Potassium p-Aminophenyl Sulphate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium p-Aminophenyl Sulphate can be synthesized through the reaction of p-aminobenzoic acid with sulfuric acid . The process involves dissolving p-aminobenzoic acid in a potassium hydroxide solution, followed by the addition of dilute sulfuric acid. The mixture is then stirred, filtered, and cooled to obtain the crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium p-Aminophenyl Sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: It can be reduced to form p-aminophenol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids

p-AminophenolSubstitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Potassium p-Aminophenyl Sulphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: It has potential therapeutic applications and is used in the development of pharmaceutical compounds.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Potassium p-Aminophenyl Sulphate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium 4-aminophenyl sulfate

- p-Aminophenol

- p-Aminobenzoic acid

Uniqueness

Potassium p-Aminophenyl Sulphate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in organic synthesis and industrial applications compared to similar compounds. Its solubility in water and stability under various conditions make it a valuable reagent in scientific research .

Activité Biologique

Potassium p-Aminophenyl Sulphate (CAS 37763-28-3) is a compound of interest due to its potential biological activities, including antimicrobial, antidiabetic, and mutagenic properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

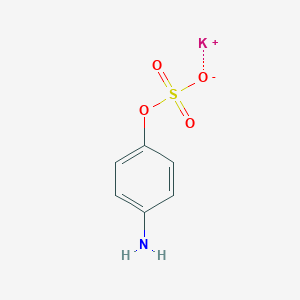

Chemical Structure and Properties

This compound is a salt derived from p-aminophenol, which features an amino group (-NH2) and a sulfate group (-SO4). Its structural formula can be represented as follows:

This compound exhibits solubility in water, making it suitable for various biological assays.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.6 mg/mL |

| Bacillus subtilis | 0.4 mg/mL |

| Salmonella typhi | 0.7 mg/mL |

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in clinical applications .

Antidiabetic Activity

This compound has also been investigated for its potential antidiabetic effects. In vitro studies assessed its ability to inhibit key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. The results demonstrated:

- α-Amylase Inhibition : 93.2% inhibition at optimal concentrations.

- α-Glucosidase Inhibition : 73.7% inhibition at similar concentrations.

These results indicate a concentration-dependent effect, suggesting that this compound may serve as an effective agent in managing postprandial blood glucose levels .

Mutagenic Potential

The mutagenic potential of this compound has been evaluated through various assays. Notably, it was found to induce gene mutations in Salmonella typhimurium strains TA100 and TA98 under specific conditions, indicating its mutagenic properties. The compound's behavior in mammalian cells was assessed using L5178Y mouse lymphoma cells, where it also showed significant increases in mutant frequencies after exposure .

Case Studies

- In Vivo Study on Toxicity : An investigation involving male and female rats treated with this compound revealed changes in organ weights and histopathological alterations in kidney tissues at higher doses (30 mg/kg/day). Notably, tubular epithelial degeneration was observed but reverted after a treatment-free period .

- Antimicrobial Efficacy Case Study : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to control groups treated with standard antibiotics .

Propriétés

IUPAC Name |

potassium;(4-aminophenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYRGUNGMFJTRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408318 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37763-28-3 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.